2-{13-tert-butyl-4-oxo-10-thia-3,5,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-5-yl}-N-(4-chlorophenyl)acetamide
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Description
2-{13-tert-butyl-4-oxo-10-thia-3,5,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-5-yl}-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C23H24ClN5O2S and its molecular weight is 469.99. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A compound with a complex structure involving hexaazaphenalene derivatives has been synthesized through one-pot condensations, showcasing the compound's foundational role in developing novel organic materials. These derivatives, including tert-butyl and phenyl groups, exhibit unique hydrogen-bonded chiral helix formations and fluorescence properties, highlighting their potential in materials science and optical applications (Suzuki et al., 2010).
Computational Studies
Further analysis and characterization of similar triazatetracyclic compounds have been conducted through computational studies, utilizing various functional theories. These studies provide detailed insights into the molecular structure, bond angles, and lengths, contributing to a deeper understanding of their reactivity and stability. Such computational insights are crucial for tailoring these compounds for specific scientific applications (Odame et al., 2018).
Antitumor Activity
Compounds bearing structural similarities have been explored for their potential antitumor activities. Specific derivatives have demonstrated considerable anticancer activity against various cancer cell lines, underscoring the therapeutic potential of these complex molecular architectures. The synthesis of these derivatives follows a strategic approach, leveraging the core structure for targeted biological effects (Yurttaş et al., 2015).
Polymerization Reactivity
The versatility of similar structures extends into the field of polymer science, where derivatives have been utilized in the synthesis of novel polymeric materials. These applications demonstrate the compound's reactivity and potential in creating new materials with desirable properties, such as enhanced stability and specific reactivity patterns (Park et al., 2011).
Antibacterial Activity
Exploration into the antibacterial efficacy of related compounds has revealed significant activity against specific bacterial strains, showcasing the potential for these molecules to serve as templates for designing new antibacterial agents. Such studies are pivotal for the development of novel therapeutics aimed at combating resistant bacterial infections (Salama, 2020).
Properties
IUPAC Name |
2-(13-tert-butyl-4-oxo-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-5-yl)-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2S/c1-23(2,3)13-4-9-16-17(10-13)32-21-19(16)20-27-22(31)28(29(20)12-25-21)11-18(30)26-15-7-5-14(24)6-8-15/h5-8,12-13H,4,9-11H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLBFBDTNIWEFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C4=NC(=O)N(N4C=N3)CC(=O)NC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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